stannane CAS No. 61057-41-8](/img/structure/B14582432.png)
[(4-Nitrobenzoyl)oxy](triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrobenzoyl)oxystannane is an organotin compound characterized by the presence of a nitrobenzoyl group attached to a triphenylstannane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobenzoyl)oxystannane typically involves the reaction of 4-nitrobenzoyl chloride with triphenylstannane. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester linkage between the nitrobenzoyl group and the triphenylstannane core .
Industrial Production Methods
While specific industrial production methods for (4-Nitrobenzoyl)oxystannane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrobenzoyl)oxystannane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester linkage can be cleaved, leading to the formation of triphenylstannane and 4-nitrobenzoic acid.
Common Reagents and Conditions
Oxidation: Common reagents include reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Acidic or basic conditions can facilitate the cleavage of the ester linkage.
Major Products Formed
Reduction: 4-Aminobenzoyl derivatives.
Substitution: Triphenylstannane and 4-nitrobenzoic acid.
Scientific Research Applications
(4-Nitrobenzoyl)oxystannane has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitrobenzoyl)oxystannane involves the interaction of the nitrobenzoyl group with target molecules. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological targets. The triphenylstannane core may also play a role in stabilizing the compound and facilitating its interactions .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Shares the nitrobenzoyl group but lacks the triphenylstannane core.
Triphenylstannane: Contains the triphenylstannane core but lacks the nitrobenzoyl group.
Uniqueness
(4-Nitrobenzoyl)oxystannane is unique due to the combination of the nitrobenzoyl group and the triphenylstannane core.
Properties
CAS No. |
61057-41-8 |
|---|---|
Molecular Formula |
C25H19NO4Sn |
Molecular Weight |
516.1 g/mol |
IUPAC Name |
triphenylstannyl 4-nitrobenzoate |
InChI |
InChI=1S/C7H5NO4.3C6H5.Sn/c9-7(10)5-1-3-6(4-2-5)8(11)12;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
IGKJRHLTUXMSMZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Ethylphenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14582358.png)
![Acetamide, 2-cyano-N-[(methylamino)carbonyl]-2-(phenylazo)-](/img/structure/B14582364.png)
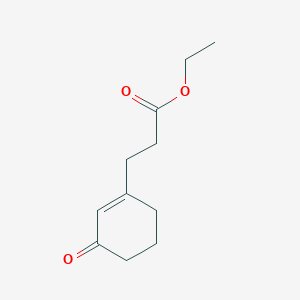
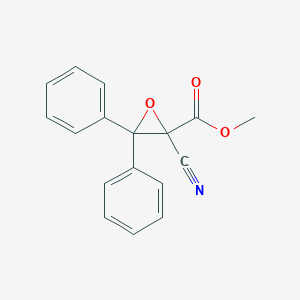
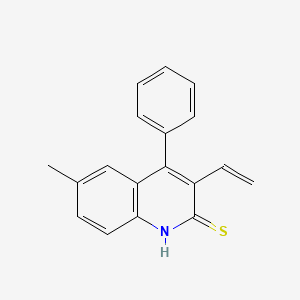
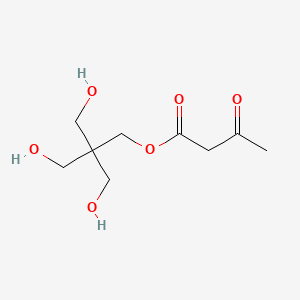
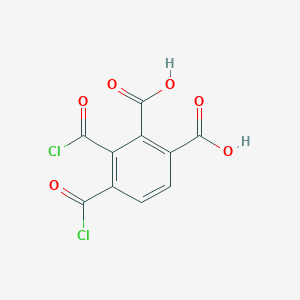
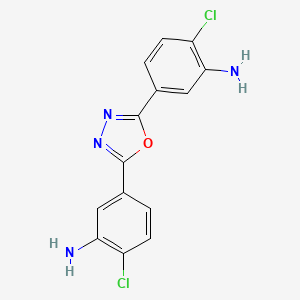
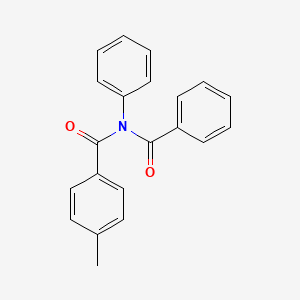
![4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol](/img/structure/B14582420.png)
![6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B14582424.png)
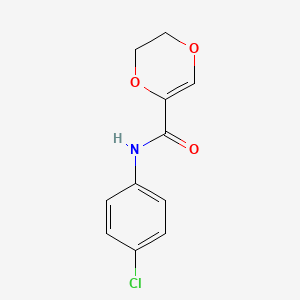
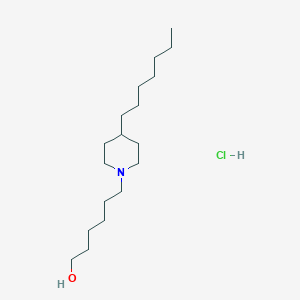
![1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one](/img/structure/B14582444.png)
